

An In-Depth Technical Guide to (S)-(-)-2-(Boc-amino)-1,5-pentanediol

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Compound of Interest

Compound Name: (S)-(-)-2-(Boc-amino)-1,5-pentanediol

Cat. No.: B061154

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CAS Number: 162955-48-8

This technical guide provides a comprehensive overview of **(S)-(-)-2-(Boc-amino)-1,5-pentanediol**, a valuable chiral building block for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis from L-glutamic acid, and illustrates its application in the synthesis of substituted piperidines.

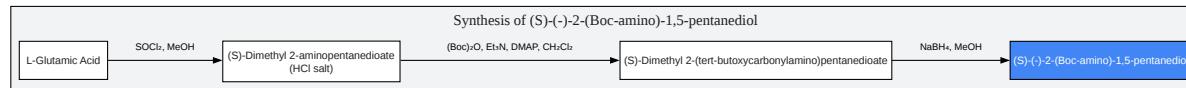
Chemical and Physical Properties

(S)-(-)-2-(Boc-amino)-1,5-pentanediol is a white to off-white solid at room temperature. The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality makes it a stable intermediate suitable for a variety of chemical transformations. Below is a summary of its key properties.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₂₁ NO ₄	
Molecular Weight	219.28 g/mol	
Melting Point	59-62 °C	
Optical Activity	[α] ²⁰ /D -15° (c = 1 in chloroform)	
IUPAC Name	tert-butyl (S)-(1,5-dihydroxypentan-2-yl)carbamate	
Synonyms	(S)-(-)-N-Boc-2-Amino-1,5-pentanediol	
SMILES	CC(C)(C)OC(=O)N--INVALID-LINK--CCCO	
InChI	1S/C10H21NO4/c1-10(2,3)15-9(14)11-8(7-13)5-4-6-12/h8,12-13H,4-7H2,1-3H3,(H,11,14)/t8-/m0/s1	

Synthesis of (S)-(-)-2-(Boc-amino)-1,5-pentanediol from L-Glutamic Acid

A common and efficient method for the synthesis of **(S)-(-)-2-(Boc-amino)-1,5-pentanediol** utilizes the readily available and inexpensive chiral starting material, L-glutamic acid. The overall synthetic workflow is depicted below.



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Synthetic workflow for **(S)-(-)-2-(Boc-amino)-1,5-pentanediol**.

Experimental Protocol

The following is a detailed, three-step experimental protocol for the synthesis of **(S)-(-)-2-(Boc-amino)-1,5-pentanediol** from L-glutamic acid.

Step 1: Esterification of L-Glutamic Acid

- To a stirred solution of L-glutamic acid (7.5 g, 51.0 mmol) in methanol (110 mL) at 0°C, add thionyl chloride (5.6 mL, 76.5 mmol) dropwise.
- After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12 hours.
- Upon completion (monitored by TLC), remove the solvent under reduced pressure to yield (S)-dimethyl 2-aminopentanedioate hydrochloride salt as a pale yellow viscous oil. The crude product is used in the next step without further purification.

Step 2: N-Boc Protection

- To a stirred solution of the crude (S)-dimethyl 2-aminopentanedioate hydrochloride (10 g, approx. 57 mmol) in dichloromethane (120 mL) at 0°C, add triethylamine (32 mL, 228 mmol), di-tert-butyl dicarbonate ((Boc)₂O, 19.5 mL, 85.5 mmol), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
- Stir the reaction mixture at 0°C and allow it to warm to room temperature, stirring for an additional 6 hours.
- Quench the reaction with distilled water (50 mL) and extract with dichloromethane (3 x 50 mL).
- Wash the combined organic layers with 10% aqueous sodium bicarbonate solution (100 mL) followed by brine (100 mL).

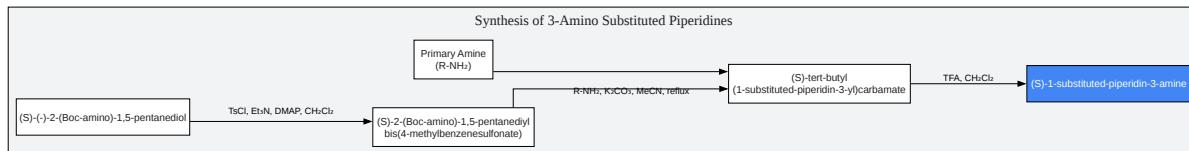
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-dimethyl 2-(tert-butoxycarbonylamino)pentanedioate.

Step 3: Reduction of the Diester

- To a stirred solution of (S)-dimethyl 2-(tert-butoxycarbonylamino)pentanedioate (5 g, 18.18 mmol) in methanol (30 mL), add sodium borohydride (1.72 g, 45.45 mmol) portion-wise at room temperature.
- Stir the reaction mixture for 2 hours at room temperature.
- Quench the reaction by adding 10% aqueous citric acid solution until the pH of the mixture is between 5 and 6.
- Remove the methanol under reduced pressure and extract the aqueous layer with dichloromethane (3 x 30 mL).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel to afford **(S)-(-)-2-(Boc-amino)-1,5-pentanediol**.

Application in the Synthesis of 3-Amino Substituted Piperidines

(S)-(-)-2-(Boc-amino)-1,5-pentanediol is a key intermediate in the synthesis of enantiomerically pure 3-amino substituted piperidines, which are important scaffolds in medicinal chemistry. The diol can be converted to a ditosylate, which then undergoes cyclization with a primary amine to form the piperidine ring.



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Workflow for the synthesis of 3-amino substituted piperidines.

Experimental Protocol

The following is a general protocol for the synthesis of 3-amino substituted piperidines from **(S)-(-)-2-(Boc-amino)-1,5-pentanediol**.

Step 1: Ditosylation of the Diol

- To a stirred solution of **(S)-(-)-2-(Boc-amino)-1,5-pentanediol** in dichloromethane, add triethylamine and a catalytic amount of DMAP at 0°C.
- Add p-toluenesulfonyl chloride (TsCl) portion-wise and stir the reaction at room temperature until completion.
- Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure to yield the crude ditosylate, which can be purified by column chromatography.

Step 2: Cyclization to form the Piperidine Ring

- To a solution of the ditosylate in acetonitrile, add a primary amine and potassium carbonate.
- Reflux the reaction mixture until the starting material is consumed (monitored by TLC).
- Cool the reaction mixture, filter, and concentrate the filtrate under reduced pressure.

- Purify the crude product by column chromatography to obtain the N-Boc protected 3-amino substituted piperidine.

Step 3: Deprotection of the Boc Group

- Dissolve the N-Boc protected piperidine in dichloromethane.
- Add trifluoroacetic acid (TFA) and stir the reaction at room temperature.
- Upon completion, remove the solvent and excess TFA under reduced pressure to yield the desired 3-amino substituted piperidine as the TFA salt.

Safety Information

(S)-(-)-2-(Boc-amino)-1,5-pentanediol is classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound. It should be stored in a well-ventilated place.

Conclusion

(S)-(-)-2-(Boc-amino)-1,5-pentanediol is a versatile and valuable chiral building block in organic synthesis, particularly for the preparation of enantiomerically pure substituted piperidines. Its synthesis from L-glutamic acid is well-established and provides a reliable route to this important intermediate. The protocols and data presented in this guide are intended to support researchers and drug development professionals in the effective utilization of this compound in their synthetic endeavors.

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